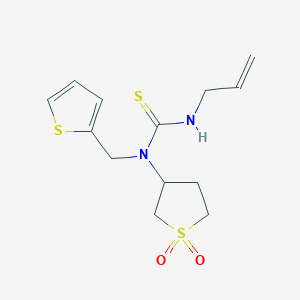![molecular formula C26H28N2O3S B4231742 5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4231742.png)
5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methyl-N-phenylbenzenesulfonamide
Vue d'ensemble
Description
5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methyl-N-phenylbenzenesulfonamide, commonly known as BMS-204352, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 1999 by Bristol-Myers Squibb and has since been extensively studied for its therapeutic applications.
Mécanisme D'action
BMS-204352 works by inhibiting the activity of enzymes that are involved in the progression of diseases. Specifically, it inhibits the activity of the enzyme farnesyltransferase, which is responsible for the attachment of a farnesyl group to proteins that are involved in cell signaling pathways. This attachment is necessary for the proper functioning of these proteins, and the inhibition of farnesyltransferase can disrupt these pathways and lead to the inhibition of disease progression.
Biochemical and Physiological Effects:
BMS-204352 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce the replication of HIV, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BMS-204352 in lab experiments is that it is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the laboratory setting. Additionally, it has shown promising results in preclinical studies, which suggests that it may be an effective therapeutic agent. However, one limitation of using BMS-204352 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on BMS-204352. One area of research is the development of more potent and selective inhibitors of farnesyltransferase, which may lead to the development of more effective therapeutic agents. Additionally, research is needed to better understand the mechanism of action of BMS-204352, which may lead to the development of more targeted therapies. Finally, clinical trials are needed to determine the safety and efficacy of BMS-204352 in humans.
Applications De Recherche Scientifique
BMS-204352 has been studied extensively for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. It has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases, making it a promising therapeutic agent.
Propriétés
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-2-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-20-12-13-23(19-25(20)32(30,31)27-24-10-6-3-7-11-24)26(29)28-16-14-22(15-17-28)18-21-8-4-2-5-9-21/h2-13,19,22,27H,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLENFKPZRSHDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazino]-1-pyrrolidinyl}benzoate](/img/structure/B4231662.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4231694.png)
![2-[(4-bromobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B4231700.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2,5-dichlorobenzyl)-4-methyl-1,3-thiazol-2-yl]thio}acetamide](/img/structure/B4231706.png)



![N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride](/img/structure/B4231738.png)
![3-{[({5-[2-(4-fluorophenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5-nitrobenzoic acid](/img/structure/B4231746.png)
![methyl 4-chloro-3-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4231752.png)
![N-1,3-benzothiazol-2-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4231754.png)
![2-[3-(4-benzyl-1-piperazinyl)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4231757.png)
![N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4231758.png)